[5-(4-Ethoxy-3-nitrophenyl)furan-2-yl]methanol
Description
Historical Context of Substituted Furan Derivatives
The exploration of furan derivatives began in the late 19th century with seminal work by Bayer and Perkin, who demonstrated the cyclodehydration of dibenzoylsuccinic ester into 2,5-diphenylfuran-3,4-dicarboxylic acid using sulfuric acid. This marked the first systematic attempt to synthesize complex furan-based structures from aliphatic precursors. Early 20th-century advancements by Feist revealed unexpected furan formation during bromination of α-pyrone derivatives, broadening synthetic pathways. The mid-20th century saw commercial production of furfural and silvan, enabling large-scale studies of β-substituted furans.
A pivotal development occurred with the characterization of 2-furoic acid, establishing furan's aromatic nature and reactivity patterns. The Nef reaction's application to nitronic acid salts in the 1960s enabled systematic access to furan-3-carboxylic esters, demonstrating the versatility of 1,4-dicarbonyl intermediates. Contemporary research focuses on stereoselective synthesis, exemplified by asymmetric Diels-Alder reactions using sugar-derived nitroalkenes, and green chemistry approaches employing copper-based photocatalysts.
Significance in Medicinal Chemistry Research
Substituted furans occupy a privileged position in drug discovery due to their balanced hydrophobicity, metabolic stability, and hydrogen-bonding capacity. [5-(4-Ethoxy-3-nitrophenyl)furan-2-yl]methanol exemplifies this potential through its dual functional groups:
- Nitro group : Imparts bacteriostatic activity via interference with microbial iron homeostasis
- Ethoxy substituent : Modulates electronic effects while maintaining metabolic resistance
Recent studies highlight furans' broad therapeutic applications:
The methanol moiety in this compound enhances water solubility compared to purely aromatic analogs, addressing a key limitation in drug development.
Position within the Nitrophenyl-Furan Derivative Family
This compound belongs to a structurally diverse family characterized by para-substituted nitrophenyl groups on furan rings. Key structural differentiators include:
The ethoxy group's electron-donating nature (-I effect) counterbalances the nitro group's electron-withdrawing character, creating a unique electronic profile that influences both reactivity and target binding. Crystallographic studies of related compounds reveal planar furan-phenyl systems with dihedral angles <10°, facilitating π-stacking interactions.
Research Objectives and Theoretical Framework
Current investigations focus on three primary axes:
- Synthetic Optimization : Developing catalytic systems for stereoselective synthesis, building on copper-mediated C–C bond cleavage methodologies
- Structure-Activity Relationships : Correlating substituent effects with biological potency using Hammett linear free-energy principles
- Target Identification : Elucidating molecular targets through proteomic profiling and molecular docking simulations
Theoretical models predict strong hydrogen-bonding capacity (ALogP = 2.1) and moderate polar surface area (78.9 Ų), suggesting favorable blood-brain barrier penetration. Quantum mechanical calculations indicate frontier molecular orbitals localized on the nitro group (LUMO) and furan oxygen (HOMO), dictating electrophilic reactivity patterns.
Properties
IUPAC Name |
[5-(4-ethoxy-3-nitrophenyl)furan-2-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO5/c1-2-18-13-5-3-9(7-11(13)14(16)17)12-6-4-10(8-15)19-12/h3-7,15H,2,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEYASRZPLHALAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=CC=C(O2)CO)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(4-Ethoxy-3-nitrophenyl)furan-2-yl]methanol typically involves the reaction of 4-ethoxy-3-nitrobenzaldehyde with furan-2-ylmethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up using industrial reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Hydroxymethyl Group
-
Oxidation : Reacts with KMnO₄ in acidic conditions to form 5-(4-ethoxy-3-nitrophenyl)furan-2-carboxylic acid (yield: 75–85%) .
-
Esterification : Forms acetyl or benzoyl esters via reaction with acetic anhydride or benzoyl chloride (yield: 60–70%) .
Nitro Group
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, yielding [5-(4-ethoxy-3-aminophenyl)furan-2-yl]methanol (yield: 90%) .
Furan Ring
-
Electrophilic Substitution : Nitration at the furan 3-position occurs under HNO₃/H₂SO₄, producing a dinitro derivative (yield: 55%) .
Catalytic and Photochemical Reactions
Photocatalytic functionalization :
-
Under blue LED irradiation with Ag₂CO₃ as a catalyst, the compound undergoes C–H activation to form vinyl derivatives (yield: 85–91%) .
Condensation reactions :
-
Reacts with benzothiazolium salts in acetonitrile to form styryl-benzothiazolium adducts (e.g., 5c , yield: 84%, m.p. 242–246°C) .
Comparative Reaction Yields
Stability and Degradation
Scientific Research Applications
Anticancer Activity
One of the prominent applications of [5-(4-Ethoxy-3-nitrophenyl)furan-2-yl]methanol is in the development of anticancer agents. Research has shown that derivatives of nitrophenyl compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have indicated that compounds with similar structures demonstrate activity against lung carcinoma and pancreatic cancer cells, suggesting potential for further development in cancer therapeutics .
Inhibition of Enzymatic Activity
The compound has been explored as a potential inhibitor of specific enzymes involved in cancer progression. By modifying the side chains attached to the furan ring, researchers have been able to enhance selectivity and potency against mutant forms of the epidermal growth factor receptor (EGFR), which is crucial in non-small cell lung cancer treatment .
Synthesis of Functional Polymers
The chemical structure of this compound allows it to act as a building block for synthesizing functional polymers. These polymers can exhibit unique electrical and optical properties, making them suitable for applications in organic electronics and photonic devices. The furan moiety contributes to the polymer's stability and reactivity, facilitating further modifications .
Development of Coatings
Due to its chemical properties, this compound can be utilized in creating protective coatings with enhanced durability and resistance to environmental factors. The incorporation of such compounds into coating formulations can improve adhesion and longevity, making them ideal for industrial applications.
Pesticide Development
The nitrophenyl group in this compound has been linked to biological activity against pests and pathogens. Research indicates that similar compounds can serve as effective agrochemicals, offering potential as insecticides or fungicides. The modification of this compound could lead to the development of new pesticide formulations that are both effective and environmentally friendly .
Case Study 1: Anticancer Efficacy
A study evaluated the cytotoxic effects of this compound on A431 (epidermoid carcinoma) and H1975 (lung cancer) cell lines. The results demonstrated a significant reduction in cell viability at concentrations greater than 1 μM, highlighting its potential as an anticancer agent .
Case Study 2: Polymer Synthesis
In another investigation, researchers synthesized a series of polymers incorporating this compound as a monomer. The resulting materials exhibited enhanced thermal stability and conductivity compared to traditional polymers, indicating their potential use in electronic applications .
Mechanism of Action
The mechanism of action of [5-(4-Ethoxy-3-nitrophenyl)furan-2-yl]methanol is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the nitro group and the furan ring. These interactions may lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Structural and Functional Comparison of Key Analogues
Key Observations :
Substituent Position and Electronic Effects: The nitro group at the 3-position in the target compound (vs. Ethoxy vs. methoxy: The ethoxy group in the target compound increases lipophilicity compared to methoxy (), which may improve membrane permeability .
Biological Activity Trends: Nitro groups are associated with anticandidal and anticancer activities (), while amino groups () are linked to luminescence or antioxidant applications. Anti-inflammatory activity in nitro-containing furan derivatives () suggests the target compound could be explored for similar applications.
Synthetic Considerations :
- The hydroxymethyl group on the furan ring (common in ) is prone to acetalization or etherification, as seen in HMF-derived biofuels (). This reactivity could be leveraged for functionalizing the target compound .
Physicochemical and Functional Differences
- Solubility : Ethoxy substituents enhance lipid solubility compared to methoxy or hydroxy groups, impacting bioavailability .
- Stability: Nitro groups may confer stability against oxidative degradation, whereas amino groups () require protection during synthesis.
- Biological Interactions : The 3-nitro-4-ethoxy pattern in the target compound may optimize hydrogen bonding and π-π stacking in enzyme binding pockets, similar to anticandidal agents in .
Biological Activity
[5-(4-Ethoxy-3-nitrophenyl)furan-2-yl]methanol is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the available literature on its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a furan ring substituted with a nitrophenyl group and an ethoxy group, which may influence its interaction with biological targets. The presence of the nitro group is particularly noteworthy, as it often plays a crucial role in the biological activity of aromatic compounds.
The precise mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific molecular targets, potentially involving:
- Nitro Group : Known to participate in redox reactions.
- Furan Ring : May contribute to the compound's ability to form reactive intermediates.
These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives of nitrophenyl-furan compounds have shown effectiveness against various pathogens, including:
- Escherichia coli
- Staphylococcus aureus
In vitro studies have demonstrated that such compounds can inhibit bacterial growth at low concentrations, suggesting potential applications in treating infections caused by resistant strains .
Anticancer Activity
The anticancer potential of this compound has been explored through various assays. For example, studies on similar furan derivatives have reported:
- Cell Line Studies : Inhibition of proliferation in cancer cell lines such as HeLa and A549.
- Mechanisms : Induction of apoptosis and cell cycle arrest have been suggested as mechanisms through which these compounds exert their effects .
Data Table: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50/MIC (µg/mL) | Reference |
|---|---|---|---|
| Antibacterial | E. coli | 0.22 | |
| Antibacterial | S. aureus | 0.44 | |
| Anticancer | HeLa | 226 | |
| Anticancer | A549 | 242.52 |
Case Studies
- Antimicrobial Study : A study evaluated the antibacterial activity of various furan derivatives, including those structurally related to this compound. The results indicated potent activity against common pathogens, highlighting the importance of structural modifications in enhancing efficacy .
- Anticancer Research : In another investigation focused on furan-based compounds, researchers found that certain analogs exhibited significant antiproliferative effects on cancer cell lines. The studies emphasized the role of molecular structure in determining biological activity, suggesting that the presence of specific substituents can enhance or inhibit activity against cancer cells .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing [5-(4-Ethoxy-3-nitrophenyl)furan-2-yl]methanol?
- Methodological Answer : The compound can be synthesized via multi-step routes, including:
- Electrophilic Aromatic Substitution : Introduce the nitro group to a pre-functionalized furan scaffold under nitration conditions (e.g., HNO₃/H₂SO₄) .
- Etherification : Ethoxy groups can be introduced via nucleophilic substitution using ethyl bromide or iodide in the presence of a base (e.g., NaH) .
- Reduction : Post-synthetic reduction of aldehyde intermediates to hydroxymethyl groups using NaBH₄ or LiAlH₄ .
- Key Considerations : Monitor regioselectivity during nitration due to competing meta/para-directing effects of substituents.
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry (e.g., furan ring protons at δ 6.5–7.5 ppm) .
- Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns .
- IR Spectroscopy : Identify functional groups (e.g., O–H stretch at ~3200 cm⁻¹ for methanol, nitro group at ~1520 cm⁻¹) .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer :
- Light Sensitivity : Store in amber vials to prevent photodegradation of the nitro group.
- Moisture Control : Use desiccants to avoid hydrolysis of the ethoxy group .
- Temperature : Long-term stability tests (e.g., TGA/DSC) recommended to assess thermal decomposition thresholds .
Advanced Research Questions
Q. How do the ethoxy and nitro substituents influence electrophilic substitution reactions on the furan ring?
- Methodological Answer :
- Electron-Withdrawing Effects : The nitro group deactivates the ring, directing substitutions to meta/para positions relative to itself. The ethoxy group, an electron donor via resonance, competes for directing effects .
- Experimental Design : Perform halogenation (e.g., Br₂ in CH₃COOH) and monitor regioselectivity via LC-MS. Compare results with computational predictions (DFT calculations) .
Q. What enzymatic strategies can enhance the oxidation of the hydroxymethyl group to carboxylic acids?
- Methodological Answer :
- Flavoprotein Oxidases : Use engineered FAD-dependent oxidases (e.g., 5-(hydroxymethyl)furfural oxidase) to achieve sequential oxidation. Mutate active-site residues (e.g., Ser/Thr to Asp) to improve binding and catalytic efficiency .
- Optimization : Screen reaction conditions (pH, temperature) and co-factors (NAD⁺/FAD) to minimize over-oxidation byproducts .
Q. How can contradictions in catalytic efficiency data for acetalization reactions be resolved?
- Methodological Answer :
- Side Reaction Analysis : Use GC-MS or HPLC to quantify etherification byproducts (e.g., 2-((5-(1,3-dioxolan-2-yl)furan-2-yl)methoxy)ethan-1-ol) during acetalization with diols .
- Catalyst Screening : Compare acid catalysts (e.g., Amberlyst-15 vs. p-toluenesulfonic acid) to optimize cyclic acetal yield over ethers .
Q. What strategies mitigate undesired side reactions during trifluoromethylation of the hydroxymethyl group?
- Methodological Answer :
- Protective Groups : Temporarily protect the hydroxymethyl group (e.g., silylation with TMSCl) before trifluoromethylation .
- Catalytic Systems : Use CuI/DMEDA to enable selective C–O bond activation, minimizing decomposition of the nitro group .
Data Contradiction and Mechanistic Insights
Q. Why do conflicting reports exist on the biological activity of structurally similar furan methanol derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., nitro vs. chloro) using in vitro assays (e.g., NCI-60 cell lines). The nitro group may enhance redox activity but reduce bioavailability .
- Solubility Factors : Test solubility in DMSO/water mixtures; poor solubility can lead to false negatives in bioassays .
Q. How does the vinyl group in related furan derivatives affect conjugation and reactivity?
- Methodological Answer :
- π-Conjugation : UV-Vis spectroscopy (e.g., λmax shifts) reveals extended conjugation in vinyl-substituted analogs, altering redox potentials .
- Cross-Coupling Reactions : Perform Heck couplings to functionalize the vinyl group and compare reactivity with non-vinyl analogs .
Tables for Key Data
| Analytical Technique | Key Peaks/Data | Reference |
|---|---|---|
| ¹H NMR | δ 4.5 ppm (–CH₂OH), δ 7.2 ppm (furan H) | |
| HRMS | m/z 277.085 (C₁₃H₁₃NO₅⁺) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
